molecular formula C13H16O2 B14678193 Benzene, 1-(diethoxymethyl)-2-ethynyl- CAS No. 38846-63-8

Benzene, 1-(diethoxymethyl)-2-ethynyl-

Cat. No.: B14678193
CAS No.: 38846-63-8
M. Wt: 204.26 g/mol
InChI Key: GQKJFIWGPWTOKL-UHFFFAOYSA-N
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Description

Benzene, 1-(diethoxymethyl)-2-ethynyl- is an organic compound with a unique structure that combines an ethynyl group and a diethoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(diethoxymethyl)-2-ethynyl- typically involves the introduction of the ethynyl and diethoxymethyl groups onto a benzene ring. One common method is the alkylation of benzene derivatives using ethynyl and diethoxymethyl reagents under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with an ethynyl halide and a diethoxymethyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(diethoxymethyl)-2-ethynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Halogenated or nitrated benzene derivatives.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Benzene, 1-(diethoxymethyl)-2-ethynyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-(diethoxymethyl)-2-ethynyl- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethoxymethyl group can form hydrogen bonds with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(methoxymethyl)-2-ethynyl-
  • Benzene, 1-(ethoxymethyl)-2-propynyl-
  • Benzene, 1-(diethoxymethyl)-3-ethynyl-

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

38846-63-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(diethoxymethyl)-2-ethynylbenzene

InChI

InChI=1S/C13H16O2/c1-4-11-9-7-8-10-12(11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3

InChI Key

GQKJFIWGPWTOKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1C#C)OCC

Origin of Product

United States

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